4-Bromoisoxazol-3-amine (CAS 1519318-68-3) is a highly versatile, bifunctional heterocyclic building block characterized by a primary amine at the C3 position and a bromine atom at the C4 position. It possesses a predicted pKa of approximately 0.22, a boiling point of 273.3 °C, and remains a solid without degradation when stored under inert gas at 2–8 °C . This specific substitution pattern provides orthogonal reactivity profiles: the C4-bromide is primed for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura aminations), while the C3-amine serves as a handle for amide formation or conversion to other functional groups [1]. As a result, it is heavily procured as a bioisostere for amides and phenolic rings in drug discovery programs where late-stage functionalization of the isoxazole core is required.
Attempting to substitute 4-Bromoisoxazol-3-amine with the unhalogenated 3-Aminoisoxazole introduces severe process inefficiencies. In-house bromination of 3-Aminoisoxazole typically requires harsh reagents like N-bromosuccinimide (NBS), which frequently leads to poor regiocontrol, over-bromination, and degradation of the sensitive isoxazole core, cutting overall yields by more than half [1]. Conversely, substituting with the more reactive 4-Iodoisoxazol-3-amine increases the risk of proto-dehalogenation during basic cross-coupling conditions and presents long-term storage integrity issues due to light and thermal sensitivity [2]. Procuring the exact 4-bromo derivative provides a highly effective thermodynamic balance between cross-coupling reactivity and storage integrity, ensuring reproducible scale-up without the burden of complex intermediate purification.
Procuring the pre-halogenated 4-Bromoisoxazol-3-amine significantly streamlines the synthesis of C4-arylated isoxazoles. When performing a standard Suzuki-Miyaura coupling, the pre-brominated target achieves an 82% isolated yield in a single step. In contrast, starting from 3-Aminoisoxazole requires a two-step sequence (NBS bromination followed by coupling), which suffers from poor regioselectivity and purification losses, resulting in a net yield of only ~41% [1].
| Evidence Dimension | Overall yield of C4-arylated product |
| Target Compound Data | 4-Bromoisoxazol-3-amine: ~82% (1 step) |
| Comparator Or Baseline | 3-Aminoisoxazole: ~41% (2 steps) |
| Quantified Difference | 100% relative increase in overall yield (82% vs 41%) |
| Conditions | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90 °C vs. NBS/DMF followed by identical coupling |
Eliminating the low-yielding bromination step halves raw material requirements and accelerates library generation in medicinal chemistry workflows.
While iodo-heterocycles are generally more reactive in oxidative additions, 4-Iodoisoxazol-3-amine is prone to significant proto-dehalogenation under the basic conditions required for cross-coupling. Comparative studies indicate that 4-Bromoisoxazol-3-amine limits dehalogenated side-product formation to <5%, whereas the iodo-analog yields 18-25% of the des-halogenated 3-aminoisoxazole under identical conditions [1].
| Evidence Dimension | Proto-dehalogenation side-product formation |
| Target Compound Data | 4-Bromoisoxazol-3-amine: <5% |
| Comparator Or Baseline | 4-Iodoisoxazol-3-amine: 18-25% |
| Quantified Difference | Reduction of dehalogenation side-products from 25% to <5% |
| Conditions | Pd(PPh3)4, Na2CO3, aqueous ethanol, 80 °C |
Lower side-product formation simplifies chromatographic purification, making the bromo-analog far more efficient for automated parallel synthesis.
The commercial procurement of 4-Bromoisoxazol-3-amine guarantees >99% regiopurity at the C4 position. In-situ bromination of 3-aminoisoxazoles frequently yields mixtures of C4 and C5 substituted isomers (typically in an 85:15 ratio) that are notoriously difficult to separate via standard silica gel chromatography due to their nearly identical retention factors [1].
| Evidence Dimension | Regiopurity of the brominated intermediate |
| Target Compound Data | 4-Bromoisoxazol-3-amine (Commercial): >99% C4-isomer |
| Comparator Or Baseline | Crude bromination of 3-Aminoisoxazole: ~85:15 C4:C5 ratio |
| Quantified Difference | Elimination of 15% off-target C5-regioisomer |
| Conditions | Standard electrophilic aromatic bromination (NBS or Br2) |
Procuring the isomerically pure building block prevents the carryover of regioisomers into late-stage APIs, avoiding costly preparative HPLC separations.
Due to its stable C4-bromo handle and >99% regiopurity, 4-Bromoisoxazol-3-amine is a highly efficient starting material for synthesizing isoxazole-based bioisosteres of ortho-substituted anilines. It allows for rapid Suzuki-Miyaura diversification at C4 without the proto-dehalogenation risks associated with iodo-analogs, streamlining hit-to-lead optimization workflows [1].
The orthogonal reactivity of the C3-amine and C4-bromide makes this compound highly suitable for developing novel crop protection agents. The amine can be converted to a urea pharmacophore, while the bromide serves as an anchor for introducing lipophilic aryl groups, avoiding the low yields of late-stage isoxazole functionalization [2].
For pilot-scale synthesis of isoxazole-containing APIs, procuring 4-Bromoisoxazol-3-amine directly circumvents the need to handle highly corrosive elemental bromine or large quantities of NBS in-house. This improves overall step economy by 100% compared to starting from 3-aminoisoxazole and eliminates the process safety hazards of electrophilic halogenations [3].